2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the benzothiazine family, which is characterized by a fused benzene and thiazine ring system. The presence of multiple fluorine atoms and a trifluoromethyl group in its structure makes it particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the benzothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The exact mechanism may vary depending on the application and target.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazine-2-acetamide: Lacks the heptafluoropropyl and trifluoromethyl groups.
3,4-Dihydro-2H-1,4-benzothiazine: A simpler structure without the acetamide and fluorinated groups.
Uniqueness
The unique combination of fluorinated groups in 2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specialized applications.
Properties
CAS No. |
308293-31-4 |
---|---|
Molecular Formula |
C20H12F10N2O2S |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C20H12F10N2O2S/c21-17(22,19(26,27)20(28,29)30)9-2-1-3-11(6-9)31-15(33)8-14-16(34)32-12-7-10(18(23,24)25)4-5-13(12)35-14/h1-7,14H,8H2,(H,31,33)(H,32,34) |
InChI Key |
XJDMETIULKMWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.